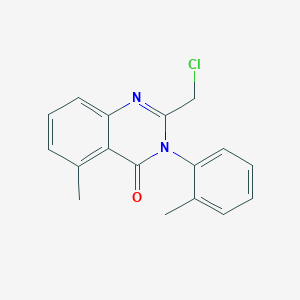

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Descripción general

Descripción

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This particular compound features a chloromethyl group at the second position, a methyl group at the fifth position, and an o-tolyl group at the third position of the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity while minimizing environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic displacement, enabling derivatization with diverse nucleophiles.

Aminoalkylation

Reaction with amines under basic conditions yields secondary or tertiary amine derivatives. For example:

-

Morpholine substitution :

Morpholine displaces chloride under similar conditions, forming morpholinomethyl derivatives .

Ether Formation

Phenolic nucleophiles react via Williamson ether synthesis:

-

Reaction with p-hydroxybenzaldehyde :

In DMF with K₂CO₃, the chloromethyl group forms a benzaldehyde-linked ether (e.g., compound 4 in ).

Transition Metal-Catalyzed Coupling

Copper catalysts facilitate cross-coupling reactions:

-

Cu(OAc)₂-mediated alkylation :

In dichloroethane (DCE), Cu(OAc)₂·H₂O and DMAP enable coupling with sulfonyl chlorides (e.g., TsCl) at 120–140°C, yielding sulfonamide derivatives (34–66% yield) .

| Entry | Catalyst | Temp (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| 27 | Cu(OAc)₂·H₂O | 80 | 50 | 3-(2-Chloroethyl) derivative |

| 29 | Cu(OAc)₂·H₂O | 140 | 66 | Sulfonamide-linked analog |

Elimination Reactions

Under strongly basic conditions, the chloromethyl group undergoes elimination to form a methylene intermediate, though direct examples are less documented. Theoretical pathways suggest:

textQuinazolinone-CH₂Cl → Quinazolinone-CH₂ (via dehydrohalogenation)

Cyclocondensation Reactions

The quinazolinone core participates in cyclization with isocyanides:

-

Copper-catalyzed imidoylative cross-coupling :

Reaction with 2-isocyanobenzoates and amines (Cu(OAc)₂, DMF) generates 3-alkylated quinazolinones (e.g., compound 4h , 57% yield) .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate pharmacological potential:

-

Antitumor activity : Substituted quinazolinones inhibit EGFR-TK and cancer cell lines (A549, PC-3) .

-

Antibiofilm effects : Amine derivatives disrupt Pseudomonas aeruginosa quorum sensing (IC₅₀ = 3.55–6.86 µM) .

Spectral Characterization

Reaction products are validated via:

-

¹H/¹³C NMR : Key shifts for -CH₂Cl (~δ 4.65 ppm) and aromatic protons (δ 7.3–8.3 ppm) .

-

HRMS : Molecular ion peaks confirm substituent addition (e.g., [M+H]⁺ = 319.0402 for dichloro derivatives) .

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating bioactive analogs. Experimental protocols and yields from diverse methodologies (e.g., nucleophilic substitution, metal catalysis) provide a roadmap for targeted derivatization .

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinones are known for their antitumor properties. The structural features of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one suggest it may act as a lead compound for developing new anticancer drugs. Research indicates that quinazolinone derivatives can induce cell cycle arrest and DNA damage in cancer cells, potentially leading to apoptosis.

Antimicrobial Properties

Preliminary studies suggest that compounds within the quinazolinone class exhibit antibacterial and antifungal activities. The presence of the chloromethyl group could enhance interaction with microbial targets, making this compound a candidate for further investigation in treating infections.

Enzyme Inhibition

Quinazolinones have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. The functional groups on this compound may allow it to interact with enzyme active sites, warranting exploration as an enzyme inhibitor in drug discovery.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer potential of various quinazolinones, including derivatives similar to this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the quinazolinone structure could enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Screening

Research conducted on quinazolinone derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the specific mechanisms by which compounds like this compound exert their effects.

Case Study 3: Enzyme Interaction Studies

Investigations into the enzyme inhibition capabilities of quinazolinones showed that certain derivatives could effectively inhibit kinase activity associated with tumor growth. This suggests that compounds like this compound could serve as valuable scaffolds in developing targeted therapies against cancer.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to antitumor activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinazoline Derivatives: Known for their antitumor activity and ability to overcome drug resistance.

4,6,7-Trisubstituted Quinazoline Derivatives: Exhibiting diverse biological activities, including antitumor and antimicrobial properties.

Uniqueness

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential cytotoxic effects against various cancer cell lines and shows promise as a multi-target kinase inhibitor.

Chemical Characteristics

- IUPAC Name : this compound

- CAS Number : 371244-11-0

- Molecular Formula : C17H15ClN2O

- Molecular Weight : 298.77 g/mol

- Purity : 95% .

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of quinazolinone derivatives, including this compound, against various cancer cell lines:

- MCF-7 (Breast Cancer) :

- A2780 (Ovarian Cancer) :

The mechanism of action for quinazolinone derivatives includes inhibition of multiple tyrosine kinases:

- CDK2 , HER2 , and EGFR are notable targets.

- Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, indicating a multifaceted approach to inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolinone derivatives indicates that specific substitutions can enhance biological activity:

- Compounds with 6,8-di-fluoro substitutions exhibited increased cytotoxicity.

- The presence of N-benzyl substitutions also correlated with higher inhibitory activity against targeted kinases .

Study 1: Anticancer Activity

In a study evaluating various quinazolinone derivatives, compounds were synthesized and tested against MCF-7 and A2780 cell lines. The results indicated that several derivatives had IC50 values comparable to or better than established chemotherapeutics, showcasing their potential as anticancer agents .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that compounds like 2i and 3i bind effectively to CDK2 and EGFR, providing insights into their potential as dual inhibitors in cancer therapy. The binding affinities were assessed through computational methods, correlating well with experimental cytotoxicity data .

Summary of Findings

| Compound | Target Kinase | IC50 (µM) | Comparison |

|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Comparable to imatinib (0.131 µM) |

| 3i | HER2 | 0.079 ± 0.015 | Similar to lapatinib (0.078 µM) |

| Various | MCF-7 | Ranges from 0.20 to 15.72 | More potent than lapatinib |

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-6-3-4-9-14(11)20-15(10-18)19-13-8-5-7-12(2)16(13)17(20)21/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTCSPSVHIKHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624675 | |

| Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371244-11-0 | |

| Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.